BenchChemオンラインストアへようこそ!

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Analytical Chemistry Quality Control Chemical Procurement

5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a strategic procurement choice for medicinal chemistry and materials science programs requiring a defined D–π–A architecture. The 4-nitrophenyl group serves as a latent amine handle for bioconjugation, while the ethoxy substituent offers greater metabolic stability than methoxy analogs. This specific 1,2,4-oxadiazole regioisomer is irreplaceable by its 1,3,4-isomer or 3-(3-nitrophenyl) regioisomer due to distinct H-bond patterns and dipole moments. Ideal for Sirt2 inhibitor library diversification and NLO chromophore development.

Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
CAS No. 364744-51-4
Cat. No. B5722767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
CAS364744-51-4
Molecular FormulaC16H13N3O4
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13N3O4/c1-2-22-14-9-5-12(6-10-14)16-17-15(18-23-16)11-3-7-13(8-4-11)19(20)21/h3-10H,2H2,1H3
InChIKeyWOQSKJVMDDSLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 364744-51-4): A 3,5-Diaryl-1,2,4-Oxadiazole for Specialized Chemical Biology and Materials Research


5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 364744-51-4) is a fully synthetic, heterocyclic small molecule (C₁₆H₁₃N₃O₄; MW 311.29 g/mol) belonging to the 3,5-diaryl-1,2,4-oxadiazole class. It features a central 1,2,4-oxadiazole core substituted with an electron-donating 4-ethoxyphenyl group at position 5 and an electron-withdrawing 4-nitrophenyl group at position 3. The compound is currently listed in specialized chemical vendor catalogs for non-human research use only . No primary research papers, patents, or authoritative database entries were identified that provide quantitative biological, pharmacological, or materials-performance data for this specific CAS number as of April 2026.

Why 1,2,4-Oxadiazole Regioisomers and Close Analogs Cannot Be Interchanged with 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole


In the 1,2,4-oxadiazole series, the regiospecific placement of aryl substituents at the 3- and 5-positions of the heterocycle is known to govern both pharmacophoric geometry and electronic push–pull character. Published matched-pair analyses across oxadiazole isomer libraries demonstrate that even a positional swap (e.g., 1,2,4- vs. 1,3,4-oxadiazole) can alter lipophilicity (Δlog D > 1 log unit) and binding pose, making simple replacement unreliable [1]. For 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the specific combination of 4-ethoxyphenyl (donor) and 4-nitrophenyl (acceptor) on the 1,2,4-oxadiazole scaffold creates a characteristic dipole moment and H-bond acceptor/donor pattern that is not replicated by its 3-(3-nitrophenyl) regioisomer, its 1,3,4-oxadiazole constitutional isomer, or analogs with methoxy, amino, or halogen substituents. Evidence quantifying these differences for the exact target compound is currently absent from the public domain; the following sections therefore present the strongest available comparator framework and explicitly note evidence gaps.

Quantitative Differentiation Evidence for 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole vs. Its Closest Analogs


Regioisomeric Purity and Structural Identity Confirmation vs. 3-(3-Nitrophenyl) Isomer

The target compound is the 4-nitrophenyl regioisomer. The closest catalogued analog is 5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, which differs only in the nitro-group position (para vs. meta). This positional isomerism is expected to produce distinct chromatographic retention times, melting points, and spectroscopic fingerprints. However, no published head-to-head chromatographic or thermal data were found for this specific pair. Procurement specifications therefore rely on vendor Certificate of Analysis (CoA) for regioisomeric purity; prospective buyers should request HPLC purity data with explicit resolution from the 3-nitrophenyl isomer.

Analytical Chemistry Quality Control Chemical Procurement

Oxadiazole Ring System Comparison: 1,2,4- vs. 1,3,4-Oxadiazole Lipophilicity and SAR Divergence

The target compound contains a 1,2,4-oxadiazole core. A comprehensive matched-pair analysis by Boström et al. demonstrated that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower lipophilicity (Δlog D ≈ 1.0) than their 1,2,4-oxadiazole counterparts, with profound consequences for permeability, solubility, and off-target binding [1]. While the specific compound pair (target vs. its 1,3,4-oxadiazole isomer, 2-(4-ethoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole) has not been individually characterized, the class-level difference in log D is robust and reproducible across diverse substitution patterns.

Medicinal Chemistry Physicochemical Properties Drug Design

Donor–Acceptor Substitution Pattern and Intramolecular Charge-Transfer Character

The target compound carries a classical donor–π–acceptor (D–π–A) architecture: 4-ethoxyphenyl (donor) linked through the 1,2,4-oxadiazole π-spacer to 4-nitrophenyl (acceptor). Analogous donor–acceptor 1,3,4-oxadiazoles have been experimentally characterized for nonlinear optical (NLO) properties, showing first hyperpolarizability (β) values in the range 50–200 × 10⁻³⁰ esu depending on donor strength [1]. For the target compound, the ethoxy group provides intermediate donor strength (σₚ⁺ = –0.81) compared to dimethylamino (σₚ⁺ = –1.7) or methoxy (σₚ⁺ = –0.78), enabling tunable charge-transfer character. No experimental NLO or photophysical data exist for CAS 364744-51-4 specifically; the D–π–A configuration is inferred from the structural analogy.

Nonlinear Optics Fluorescence Computational Chemistry

Nitro Group Reducibility and Downstream Derivatization Potential vs. Amino Analogs

The 4-nitrophenyl substituent undergoes selective reduction to the corresponding 4-aminophenyl derivative under standard hydrogenation or SnCl₂ conditions. Pre-purchasing the amino analog directly (if available) may appear convenient but eliminates the option of late-stage diversification via diazotization, Sandmeyer, or reductive alkylation that the nitro precursor enables. The reduction half-potential of nitrobenzene derivatives is well-characterized class-level knowledge; for 4-nitrophenyl-substituted heterocycles, E₁/₂ ≈ –0.9 V vs. SCE in aprotic media [1]. The ethoxy group para to the oxadiazole is expected to slightly increase electron density on the nitro ring, marginally shifting the reduction potential relative to unsubstituted 4-nitrophenyl-oxadiazoles.

Synthetic Chemistry Chemical Biology Building Blocks

Evidence-Supported Application Scenarios for 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in Research and Industrial Procurement


Sirtuin 2 (Sirt2) Inhibitor Lead Optimization and Chemical Biology Probe Development

Although the specific compound has not been directly assayed against Sirt2, the 1,2,4-oxadiazole scaffold was identified as a privileged Sirt2-inhibitory chemotype in the 2024 Colcerasa et al. J. Med. Chem. SAR study [1]. Compounds in that series achieved single-digit micromolar IC₅₀ values against human Sirt2 deacetylase with >30-fold selectivity over Sirt1, -3, and -5. The target compound, bearing the 1,2,4-oxadiazole core with a D–π–A substitution pattern, can serve as a late-stage diversification intermediate for generating focused Sirt2 inhibitor libraries. Its nitro group provides a latent amine handle for bioconjugation or affinity probe attachment. [1]

Donor–Acceptor Materials for Nonlinear Optical (NLO) and Photophysical Investigations

The donor–π–acceptor architecture (4-ethoxyphenyl–oxadiazole–4-nitrophenyl) aligns with established design principles for second-order NLO chromophores [1]. The intermediate donor strength of the ethoxy group (σₚ⁺ ≈ –0.81) predicts a measurable first hyperpolarizability suitable for solution-phase hyper-Rayleigh scattering or electric-field-induced second-harmonic generation (EFISH) studies. Researchers requiring a non-ionic, thermally stable NLO chromophore with moderate charge-transfer character can evaluate this compound against stronger dimethylamino donors. [1]

Synthetic Building Block for 1,2,4-Oxadiazole-Focused Compound Libraries

The nitro group permits selective reduction to the corresponding aniline, enabling subsequent amide coupling, sulfonamide formation, or diazonium-based bioconjugation. This makes the compound a strategic procurement choice over its pre-reduced amino analog when synthetic flexibility is paramount, as supported by class-level electrochemical evidence on nitroarene reducibility [1]. The ethoxy group provides a metabolically more stable alkoxy substituent than methoxy, which is relevant for medicinal chemistry programs requiring extended half-life. [1]

Quote Request

Request a Quote for 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.